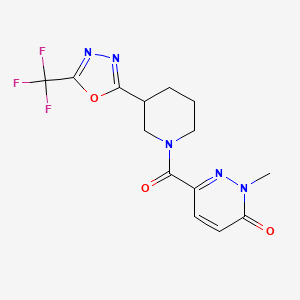

2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with intricate molecular structure designed to exhibit specific chemical and biological properties

Méthodes De Préparation

Synthetic routes and reaction conditions: : The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step procedures starting from commercially available starting materials. Key steps could involve the formation of the oxadiazole ring via cyclization reactions and coupling reactions to attach the piperidine and trifluoromethyl moieties under controlled conditions using catalysts and solvents suitable for maintaining product stability.

Industrial production methods: : Industrial synthesis might adopt a streamlined version of the laboratory methods, emphasizing cost-efficiency, scalability, and minimization of by-products. Techniques such as continuous flow synthesis and utilization of industrial reactors could be leveraged to achieve the desired throughput and purity levels.

Analyse Des Réactions Chimiques

Types of reactions it undergoes

Oxidation: : Potential oxidation at the methyl group.

Reduction: : Possible reduction reactions involving the oxadiazole or pyridazinone rings under specific conditions.

Substitution: : The trifluoromethyl group and pyridazinone core can undergo electrophilic and nucleophilic substitutions.

Common reagents and conditions used

Oxidation: : Reagents like KMnO4 or CrO3 for oxidation.

Reduction: : Catalytic hydrogenation or metal hydrides like NaBH4 for reduction.

Substitution: : Halogenated reagents or nucleophiles in polar aprotic solvents.

Major products formed from these reactions

Oxidation products: : Compounds with oxidized methyl groups forming carboxylic acids.

Reduction products: : Reduced oxadiazole or pyridazinone derivatives.

Substitution products: : Modified structures with varied functional groups in place of the original substituents.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step reactions. The initial steps often include the formation of the oxadiazole ring through the reaction of trifluoromethyl compounds with hydrazides or acid derivatives. Characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass Spectrometry (MS)

- Fourier Transform Infrared (FTIR) spectroscopy

These methods confirm the molecular structure and purity of the compound.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to the oxadiazole derivatives. For instance, a study demonstrated that similar oxadiazole derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves disruption of bacterial cell walls or interference with cellular metabolism.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively researched. Compounds containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds can effectively bind to specific targets involved in cancer progression .

Anti-inflammatory Effects

Some derivatives have also been studied for their anti-inflammatory properties. The design of these compounds often focuses on dual inhibition pathways targeting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring or piperidine moiety can significantly affect biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and potency |

| Methyl groups | May enhance solubility |

| Halogen atoms | Can improve binding affinity |

Case Studies and Research Findings

Several case studies have documented the successful application of similar compounds in clinical settings:

- Antimicrobial Agents : A study highlighted a series of oxadiazole derivatives showing promising results against resistant bacterial strains, indicating potential for development into new antibiotics .

- Cancer Therapy : Research indicated that a specific derivative demonstrated significant cytotoxicity against human cancer cell lines while exhibiting low toxicity to normal cells .

- Inflammation Models : In vivo studies using animal models showed that certain derivatives effectively reduced inflammation markers, suggesting therapeutic potential for inflammatory diseases .

Mécanisme D'action

Mechanism by which the compound exerts its effects: : While the exact mechanism would depend on its specific application, generally, the compound could interact with molecular targets like enzymes or receptors, altering their activity through binding or inhibition.

Molecular targets and pathways involved: : Potential targets include enzymes with active sites complementary to the compound's structure, or receptors involved in signaling pathways, affecting biochemical and physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with other similar compounds, highlighting its uniqueness

Structural comparison: : Similar compounds may include other pyridazinone derivatives or oxadiazole-containing molecules. The unique combination of a trifluoromethyl group, oxadiazole ring, and pyridazinone core distinguishes this compound.

Functional comparison: : The specific substituents and their arrangement might confer unique properties, such as increased metabolic stability or selective binding to biological targets, compared to its analogs.

List of similar compounds

2-methyl-6-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

2-methyl-6-(3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Activité Biologique

2-Methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both a pyridazine and an oxadiazole moiety, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N5O3, with a molecular weight of 357.29 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further biological evaluation .

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is hypothesized to enhance the interaction of the compound with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. A related compound demonstrated activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM . This suggests that our compound may also exhibit similar cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling pathways could lead to apoptosis in cancer cells.

Case Study 1: Antibacterial Activity

A study evaluated a series of oxadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial potency. The presence of trifluoromethyl groups was correlated with enhanced activity due to increased lipophilicity .

Case Study 2: Anticancer Efficacy

In a study focusing on the anticancer properties of oxadiazole derivatives, a compound structurally similar to our target showed promising results against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM . This highlights the potential for further development of our compound as an anticancer agent.

Data Summary Table

Propriétés

IUPAC Name |

2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDJJDOOFNIWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.